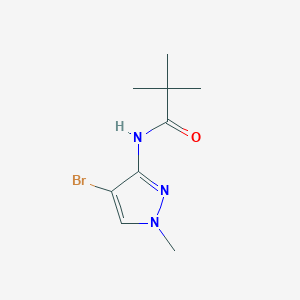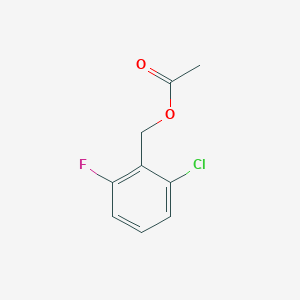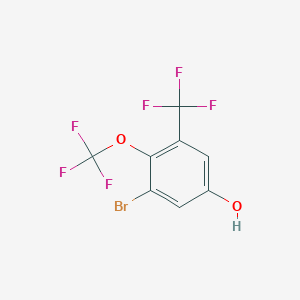
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one typically involves the iodination of a precursor compound followed by the introduction of the amino and ethanone groups. One common method involves the iodination of 2-methylphenyl ethanone, followed by nitration and reduction to introduce the amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by nitration using nitric acid and sulfuric acid, and reduction using a reducing agent such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups in place of the iodine atom.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one: Similar structure but with different positions of the amino and methyl groups.
2-Iodo-1-(4-methylphenyl)ethanone: Lacks the amino group but has a similar core structure.
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Contains a similar ethanone group but with different substituents.
Uniqueness
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both an amino group and an iodine atom on the phenyl ring provides opportunities for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H10INO |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
1-(4-amino-5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10INO/c1-5-3-9(11)8(10)4-7(5)6(2)12/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
QORBOPCWXMZWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


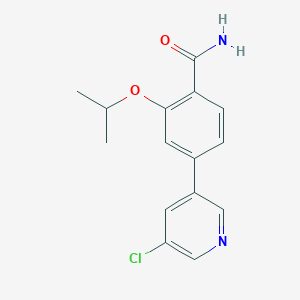
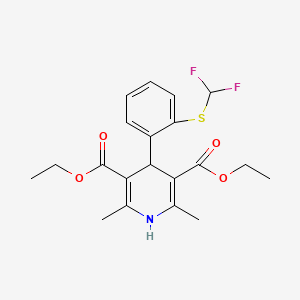

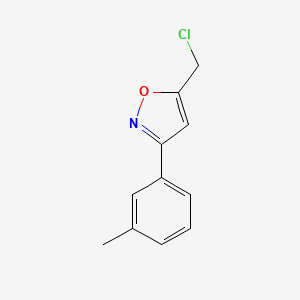
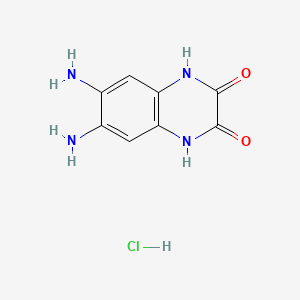
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
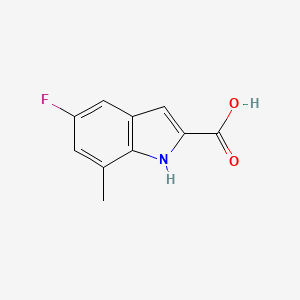


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
